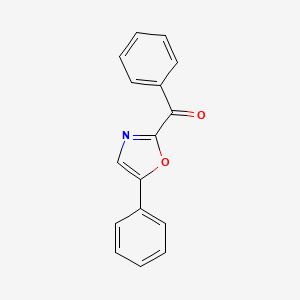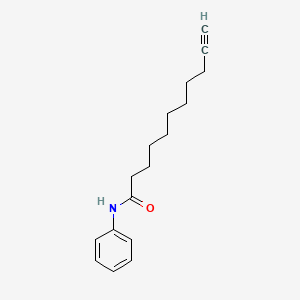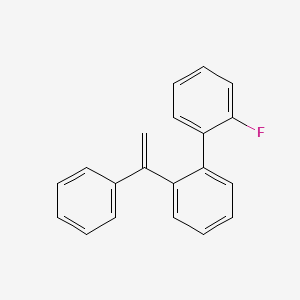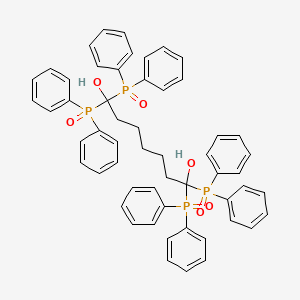
1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol is a complex organic compound known for its unique structure and properties. It contains multiple phosphoryl groups and hydroxyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol typically involves multi-step organic reactions. The process often starts with the preparation of heptane-1,7-diol, followed by the introduction of diphenylphosphoryl groups through phosphorylation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl groups can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s phosphoryl groups make it useful in studying phosphorylation processes in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism by which 1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol exerts its effects involves interactions with various molecular targets. The phosphoryl groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Compared to other similar compounds, 1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diol stands out due to its unique combination of phosphoryl and hydroxyl functionalities. Similar compounds include:
1,1,7,7-Tetrakis(diphenylphosphinyl)heptane-1,7-diol: Similar structure but with phosphinyl groups instead of phosphoryl groups.
1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-dione: Contains ketone groups instead of hydroxyl groups.
1,1,7,7-Tetrakis(diphenylphosphoryl)heptane-1,7-diamine: Contains amine groups instead of hydroxyl groups
Properties
CAS No. |
89243-88-9 |
|---|---|
Molecular Formula |
C55H52O6P4 |
Molecular Weight |
932.9 g/mol |
IUPAC Name |
1,1,7,7-tetrakis(diphenylphosphoryl)heptane-1,7-diol |
InChI |
InChI=1S/C55H52O6P4/c56-54(62(58,46-28-10-1-11-29-46)47-30-12-2-13-31-47,63(59,48-32-14-3-15-33-48)49-34-16-4-17-35-49)44-26-9-27-45-55(57,64(60,50-36-18-5-19-37-50)51-38-20-6-21-39-51)65(61,52-40-22-7-23-41-52)53-42-24-8-25-43-53/h1-8,10-25,28-43,56-57H,9,26-27,44-45H2 |
InChI Key |
SFPSFGJLRIWIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCCC(O)(P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(O)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
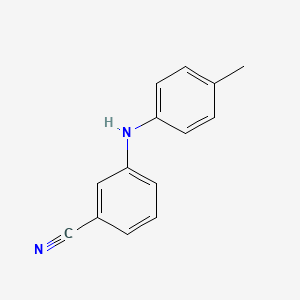
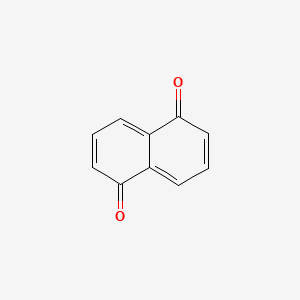
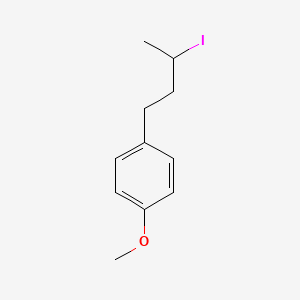
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

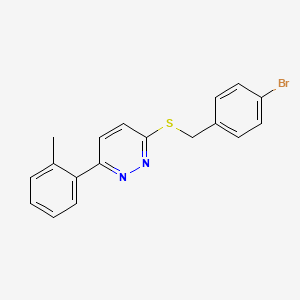
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
